Cas no 137551-39-4 (Poricoic acid B)

    poricoic acid B fromPoria cocos Extracted from,Possess antitumor activity.

    [Plant origin] : Poria cocos

    [character] :White crystalline powder

    [Solubility] :Soluble inmethanol\ethanol\DMSO Isoorganic solvent


Poricoic acid B structure
Poricoic acid B structure
Product Name:Poricoic acid B
CAS No:137551-39-4
Molecular Formula:C30H44O5
Molecular Weight:484.67
CID:1252248
PubChem ID:138114790

Poricoic acid B Properties

Names and Identifiers

    • 2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-7-isopropenyl-3a,6,9b-trimethyl-1,2,3,4,7,8-hexahydrocyclopenta[h]naphthalen-3-yl]-6-methyl-hept-5-enoic acid
    • poricoic acid B
    • 2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
    • (2R,3R,3aR,6S,7S,9bR)-3-[(1R)-1-Carboxy-5-methyl-4-hexen-1-yl]-2,3,3a,4,6,7,8,9b-octahydro-2-hydroxy-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid
    • 2-[(3Ar,6S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydr
    • CS-0032141
    • NSC715081
    • (R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-Carboxy-ethyl)-2-hydroxy-7-isopropenyl-3a,6,9b-trimethyl-2,3,3a,4,6,7,8,9b-octahydro-1H-benz[e]inden-3-yl]-6-methyl-hept-5-enoic acid
    • HY-N4124
    • (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-7-isopropenyl-3a,6,9b-trimethyl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-hept-5-enoic acid
    • NSC-715081
    • SCHEMBL24469472
    • MFCD32200317
    • 137551-39-4
    • AC-34222
    • MS-29011
    • PoricoicacidB
    • AKOS030530141
    • CHEMBL456872
    • 16.alpha.-Hydroxy-3,7,9(11),24-tetraene-3,21-dioic acid
    • FT-0776486
    • (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
    • A903858
    • 2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
    • CHEBI:228338
    • DTXSID60929829
    • CCRIS 7794
    • 2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
    • 1ST177777
    • InChIKey: NXAZWYWJZDFISF-KXGBKNTBSA-N
    • Inchi: 1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1
    • SMILES: OC([C@H](CC/C=C(\C)/C)[C@@]1([C@@]2([C@](C)(C3C([C@@]([C@H](C(C)=C)CC=3)(C)CCC(=O)O)=CC2)C[C@H]1O)C)[H])=O

Computed Properties

  • Exact Mass: 484.318875g/mol
  • Surface Charge: 0
  • XLogP3: 5.9
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 484.318875g/mol
  • Monoisotopic Mass: 484.318875g/mol
  • Topological Polar Surface Area: 94.8Ų
  • Heavy Atom Count: 35
  • Complexity: 983
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 484.7

Experimental Properties

  • Refractive Index: 1.56
  • Boiling Point: 661.1±55.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±4.5 mmHg at 25°C
  • Flash Point: 367.6±28.0 °C
  • Solubility: Insuluble (7.3E-4 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),

Poricoic acid B Pricemore >>

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CM141512-10mg
(R)-2-((2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl)-6-methylhept-5-enoic acid
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